![molecular formula C23H18Cl2N2O5 B6055560 N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6055560.png)
N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide, commonly known as DMXB-A, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various research fields. DMXB-A belongs to the class of benzoxazole derivatives and is known for its unique pharmacological properties.
Wirkmechanismus
DMXB-A acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system and peripheral tissues. Activation of the α7nAChR by DMXB-A leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways that are involved in neuroprotection, anti-inflammation, and analgesia.
Biochemical and Physiological Effects
DMXB-A has been shown to have a range of biochemical and physiological effects. It has been shown to protect neurons from oxidative stress and apoptosis, reduce inflammation and cytokine production, and alleviate pain and hypersensitivity. DMXB-A has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMXB-A for lab experiments is its high selectivity and potency for the α7nAChR, which allows for precise modulation of this receptor without affecting other receptors or ion channels. DMXB-A is also relatively stable and easy to synthesize, making it a convenient tool for research. However, one limitation of DMXB-A is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DMXB-A. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where DMXB-A's neuroprotective and cognitive-enhancing properties could be beneficial. Another potential application is in the treatment of chronic pain and inflammation, where DMXB-A's analgesic and anti-inflammatory properties could be useful. Further research is also needed to fully understand the downstream signaling pathways and molecular mechanisms involved in DMXB-A's pharmacological effects.
Synthesemethoden
The synthesis of DMXB-A involves the reaction of 3,5-dichloro-4-methoxyaniline with 2-aminophenol in the presence of phosphorus oxychloride, followed by the reaction of the resulting 2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazole with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential application in various research fields. It has been shown to have neuroprotective, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMXB-A has also been studied for its potential use in the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-29-19-6-4-12(10-20(19)30-2)22(28)26-14-5-7-18-17(11-14)27-23(32-18)13-8-15(24)21(31-3)16(25)9-13/h4-11H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTSVMVMHYRBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C(=C4)Cl)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.